1-(2-Ethylphenyl)pyrrolidin-2-one chemical structure and molecular weight
1-(2-Ethylphenyl)pyrrolidin-2-one chemical structure and molecular weight
An In-Depth Technical Guide to 1-(2-Ethylphenyl)pyrrolidin-2-one: Structure, Synthesis, and Characterization
Introduction
The pyrrolidin-2-one scaffold is a privileged five-membered lactam ring system that is a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for a wide array of biologically active compounds. Derivatives of 2-pyrrolidinone are known to exhibit a range of pharmacological activities, including nootropic, anticonvulsant, and anti-inflammatory effects. This guide provides a comprehensive technical overview of a specific derivative, 1-(2-Ethylphenyl)pyrrolidin-2-one, detailing its chemical structure, molecular weight, a proposed synthetic pathway with mechanistic insights, and expected analytical characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Molecular Properties
1-(2-Ethylphenyl)pyrrolidin-2-one is an N-aryl lactam characterized by a pyrrolidin-2-one ring N-substituted with a 2-ethylphenyl group. The strategic placement of the ethyl group at the ortho position of the phenyl ring introduces specific steric and electronic features that can influence its chemical reactivity and biological interactions.
Molecular Formula and Weight
The chemical formula for 1-(2-Ethylphenyl)pyrrolidin-2-one is C₁₂H₁₅NO. Based on this, the molecular weight is calculated as follows:
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Carbon: 12 atoms × 12.011 g/mol = 144.132 g/mol
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Hydrogen: 15 atoms × 1.008 g/mol = 15.120 g/mol
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Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight: 189.258 g/mol
Chemical Structure Diagram
Caption: Chemical structure of 1-(2-Ethylphenyl)pyrrolidin-2-one.
Synthesis and Mechanistic Insights
The synthesis of N-aryl lactams like 1-(2-Ethylphenyl)pyrrolidin-2-one is efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly powerful and widely adopted method for the formation of carbon-nitrogen bonds.[1]
Proposed Synthetic Route: Buchwald-Hartwig Amination
This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine (in this case, a lactam).[2] For the synthesis of 1-(2-Ethylphenyl)pyrrolidin-2-one, the proposed reactants are 2-pyrrolidinone and 1-bromo-2-ethylbenzene.
Reaction Scheme:
Causality Behind Experimental Choices:
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Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used, with the latter being reduced in situ to Pd(0).[2]
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Ligand: Sterically hindered phosphine ligands are crucial for the efficiency of the catalytic cycle. Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often employed to promote both oxidative addition and reductive elimination steps.[3]
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Base: A non-nucleophilic base is required to deprotonate the lactam, forming the corresponding amide anion, which is the active nucleophile. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[4]
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Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free reaction environment.[4]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-2-ethylbenzene) to form a Pd(II) complex.
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Amide Binding and Deprotonation: The 2-pyrrolidinone coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.
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Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired product, 1-(2-Ethylphenyl)pyrrolidin-2-one, and regenerates the Pd(0) catalyst.[1]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis of 1-(2-Ethylphenyl)pyrrolidin-2-one.
Step-by-Step Experimental Protocol (General)
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
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Reagent Addition: Add 2-pyrrolidinone (1.2 equivalents) and 1-bromo-2-ethylbenzene (1.0 equivalent).
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
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Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
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Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of 1-(2-Ethylphenyl)pyrrolidin-2-one. Predicted values are based on the properties of the closely related compound, 1-phenylpyrrolidin-2-one.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.26 g/mol | Calculated |
| Physical State | Predicted to be a solid at room temperature | Based on 1-phenylpyrrolidin-2-one[7] |
| Solubility | Predicted to be soluble in chloroform and ethyl acetate; insoluble in water. | Based on 1-phenylpyrrolidin-2-one[7] |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for 1-(2-Ethylphenyl)pyrrolidin-2-one, with reference to the known data for 1-phenylpyrrolidin-2-one.[5][8]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Expected in the range of δ 7.2-7.5 ppm. The ortho-ethyl substitution will lead to complex splitting patterns.
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Pyrrolidinone Protons (CH₂): The two methylene groups adjacent to the nitrogen and carbonyl will likely appear as triplets or multiplets between δ 2.0-4.0 ppm. The protons alpha to the nitrogen are expected to be the most downfield.
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Ethyl Group Protons (CH₂CH₃): A quartet for the methylene protons (CH₂) around δ 2.6-2.8 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A characteristic peak expected around δ 174-176 ppm.
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Aromatic Carbons: Multiple signals in the δ 120-140 ppm region. The carbon attached to the nitrogen will be downfield.
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Pyrrolidinone Carbons (CH₂): Aliphatic carbons of the ring are expected between δ 18-50 ppm.
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Ethyl Group Carbons: The CH₂ and CH₃ carbons will appear in the upfield aliphatic region.
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IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the lactam carbonyl group.
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C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189.
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Fragmentation: Common fragmentation patterns may include the loss of the ethyl group ([M-29]⁺) and cleavage of the pyrrolidinone ring.
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Conclusion
1-(2-Ethylphenyl)pyrrolidin-2-one is a molecule of interest with potential applications in medicinal chemistry. While direct experimental data is not widely available, its chemical properties and spectroscopic signature can be reliably predicted based on well-established chemical principles and data from analogous structures. The Buchwald-Hartwig amination provides a robust and efficient synthetic route for its preparation. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential of this and related N-aryl pyrrolidin-2-one derivatives.
References
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Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. [Link]
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PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1082. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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